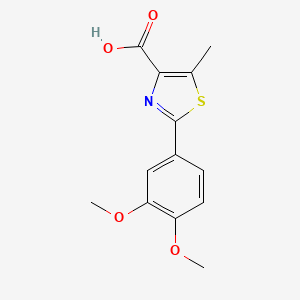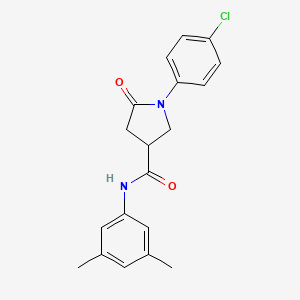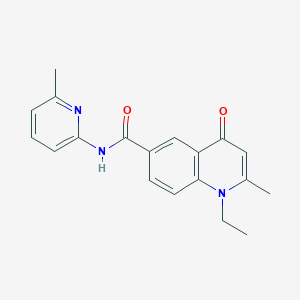![molecular formula C20H30ClNO B5010192 2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride](/img/structure/B5010192.png)
2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It was first synthesized in the late 1960s and was approved for use in the United States in 2003. Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory.
作用机制
2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride works by blocking the action of glutamate at the NMDA receptor. Glutamate is a neurotransmitter that is involved in learning and memory, but excessive activation of the NMDA receptor by glutamate can lead to neuronal damage and cell death. By blocking the action of glutamate, memantine can protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound can also reduce oxidative stress, inflammation, and apoptosis (programmed cell death) in the brain.
实验室实验的优点和局限性
2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that memantine has a relatively low affinity for the NMDA receptor, which means that high concentrations are needed to achieve a therapeutic effect. In addition, memantine has a relatively short half-life in the body, which can make it difficult to maintain a steady concentration in lab experiments.
未来方向
There are several future directions for research on memantine. One area of interest is the potential use of memantine in the treatment of other neurological disorders, such as traumatic brain injury and stroke. Another area of interest is the development of new memantine derivatives with improved pharmacological properties, such as higher affinity for the NMDA receptor and longer half-life in the body. Finally, there is a need for further research on the biochemical and physiological effects of memantine, particularly in relation to its potential neuroprotective effects.
合成方法
2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride is synthesized from 1-adamantylamine, which is reacted with 4-methylbenzyl chloride to form 3-(4-methylphenyl)-1-adamantylamine. This compound is then reacted with chloroacetaldehyde to form 2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of memantine.
科学研究应用
2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. In addition, memantine has been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
属性
IUPAC Name |
2-[[3-(4-methylphenyl)-1-adamantyl]methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO.ClH/c1-15-2-4-18(5-3-15)20-11-16-8-17(12-20)10-19(9-16,13-20)14-21-6-7-22;/h2-5,16-17,21-22H,6-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYHFGPUFXTFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CNCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B5010111.png)
![N-[(2-bromophenyl)(phenyl)methyl]urea](/img/structure/B5010115.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B5010116.png)
![1-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5010121.png)

![[1-(2-chloro-4-fluorobenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5010148.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2,4-dimethoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5010167.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5010184.png)
![ethyl 3-(3-chlorobenzyl)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5010196.png)
![ethyl 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5010208.png)
![4-bromo-2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5010210.png)
